molecular formula C15H13ClFNOS B2857330 (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone CAS No. 2176271-01-3

(2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

Cat. No. B2857330
CAS RN: 2176271-01-3
M. Wt: 309.78
InChI Key: GDVIKTWHWDXXSJ-UHFFFAOYSA-N
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Description

The compound “(2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone” is a complex organic molecule that contains several functional groups. It has a fluorophenyl group, a thiophenyl group, and a pyrrolidinyl group attached to a methanone . These groups are common in many pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The fluorophenyl, thiophenyl, and pyrrolidinyl groups would each contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the fluorophenyl, thiophenyl, and pyrrolidinyl groups. Each of these groups has distinct chemical properties that could affect how the compound behaves in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all play a role .

Scientific Research Applications

Formulation Development for Poorly Water-Soluble Compounds

A study by Burton et al. (2012) focused on developing a formulation for early toxicology and clinical studies of a poorly water-soluble compound, which is relevant to the chemical . They explored various nonaqueous solution formulations to prevent or delay precipitation from solution following dilution with water. This research is significant for achieving in vivo blood levels often required for successful toxicological and early clinical evaluation of poorly soluble compounds like (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone (Burton et al., 2012).

Crystal Structure and DFT Study

Huang et al. (2021) conducted a study involving the synthesis and crystal structure analysis of compounds related to (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone. They used techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. The molecular structures were calculated using density functional theory (DFT), providing insights into the physicochemical properties of such compounds (Huang et al., 2021).

High-Efficacy Receptor Activation Studies

Research by Colpaert et al. (2004) investigated a compound structurally similar to (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, focusing on its effects as a 5-HT(1A) receptor agonist. The study showed long-term analgesia in rodent models of chronic nociceptive and neuropathic pain. Such research can provide insights into the therapeutic potentials of related compounds (Colpaert et al., 2004).

Molecular Structure Analysis

Lakshminarayana et al. (2009) synthesized and characterized a compound similar to (2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone, providing insights into its crystal and molecular structure. This kind of study is crucial for understanding the physical and chemical properties of such compounds (Lakshminarayana et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or industry, investigating its physical and chemical properties, and developing methods for its synthesis .

properties

IUPAC Name

(2-chloro-4-fluorophenyl)-(3-thiophen-2-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-13-8-11(17)3-4-12(13)15(19)18-6-5-10(9-18)14-2-1-7-20-14/h1-4,7-8,10H,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVIKTWHWDXXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CS2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluorophenyl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone

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